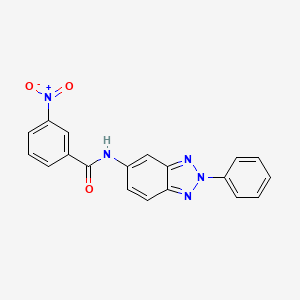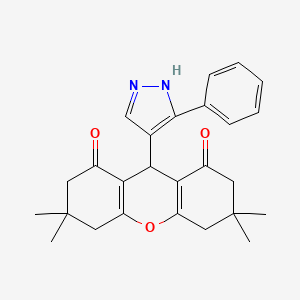![molecular formula C16H16BrN3O4S B3466252 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3466252.png)
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide
Overview
Description
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It was initially developed as a treatment for inflammatory diseases, but its mechanism of action and biochemical effects have led to further research in other areas such as cancer and neurological disorders. In
Mechanism of Action
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide inhibits the activity of p38 MAP kinase by binding to a specific site on the enzyme. This binding prevents the enzyme from phosphorylating its downstream targets, which leads to the inhibition of the inflammatory response. In addition, this compound inhibits the activity of tau by binding to a specific site on the protein, which prevents the formation of neurofibrillary tangles.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo, which leads to the inhibition of the inflammatory response. In addition, this compound has been shown to induce apoptosis in cancer cells, which leads to the inhibition of cancer cell growth.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide in lab experiments is its specificity for p38 MAP kinase and tau. This specificity allows for the inhibition of specific pathways and targets, which can lead to more precise and accurate results. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful dosing and monitoring are required to minimize these effects.
Future Directions
There are several future directions for the research and development of 4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide. One direction is the exploration of its potential therapeutic applications in other diseases, such as multiple sclerosis and inflammatory bowel disease. Another direction is the development of more potent and selective inhibitors of p38 MAP kinase and tau. Finally, the combination of this compound with other therapies, such as chemotherapy and immunotherapy, is an area of interest for the treatment of cancer.
Scientific Research Applications
4-{[N-(2-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of a specific enzyme called p38 MAP kinase, which is involved in the inflammatory response. This inhibition has led to the exploration of this compound as a treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
Further research has also shown that this compound has potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been explored as a treatment for various types of cancer, including breast cancer, lung cancer, and melanoma.
In addition, this compound has been studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been shown to inhibit the activity of a specific protein called tau, which is involved in the formation of neurofibrillary tangles in Alzheimer's disease.
properties
IUPAC Name |
4-[[2-(2-bromo-N-methylsulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O4S/c1-25(23,24)20(14-5-3-2-4-13(14)17)10-15(21)19-12-8-6-11(7-9-12)16(18)22/h2-9H,10H2,1H3,(H2,18,22)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIUYNECTIOBXTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(=O)N)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3466179.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466181.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{[4-(trifluoromethyl)-5,6-dihydrobenzo[h]quinazolin-2-yl]thio}acetamide](/img/structure/B3466188.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-furamide](/img/structure/B3466197.png)
![5-bromo-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B3466202.png)

![3-methoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B3466215.png)
![N-[2-(3,4-dimethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methylbenzamide](/img/structure/B3466221.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B3466228.png)
![5-bromo-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B3466236.png)
![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetic acid](/img/structure/B3466239.png)


![N-(3-chloro-2-methylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3466273.png)